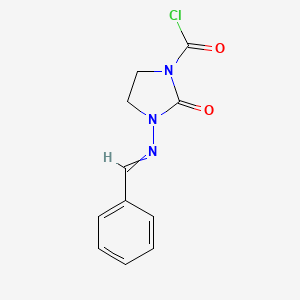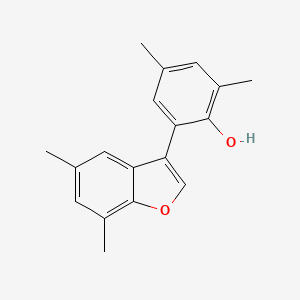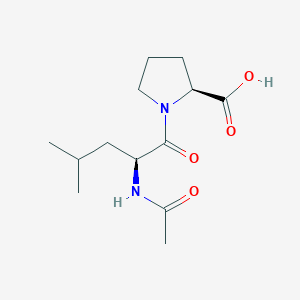![molecular formula C10H12N2O2S B14591689 2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine CAS No. 61076-31-1](/img/structure/B14591689.png)
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine is an organic compound that features an aziridine ring, a three-membered nitrogen-containing ring, substituted with a 3-nitrophenylsulfanyl group and two methyl groups. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine typically involves the reaction of 2,2-dimethylaziridine with 3-nitrobenzenethiol under basic conditions. The reaction proceeds through the nucleophilic attack of the thiol on the aziridine ring, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The aziridine ring can be opened by nucleophiles, leading to the formation of amines.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or peracids.
Reduction: Typical reagents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Reduction of the nitro group yields 2,2-dimethyl-1-[(3-aminophenyl)sulfanyl]aziridine.
Reduction: Ring-opening reactions yield various amines depending on the nucleophile used.
Substitution: Substitution reactions yield derivatives with different functional groups replacing the sulfanyl group.
科学的研究の応用
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme mechanisms involving aziridine substrates.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers and other materials through ring-opening polymerization.
作用機序
The mechanism of action of 2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine involves its high reactivity due to the strained aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitro group can also participate in redox reactions, adding to the compound’s versatility.
類似化合物との比較
Similar Compounds
Aziridine: The parent compound with no substituents.
2,2-Dimethylaziridine: Lacks the 3-nitrophenylsulfanyl group.
3-Nitrophenylaziridine: Lacks the dimethyl substitution on the aziridine ring.
Uniqueness
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine is unique due to the combination of the aziridine ring, the 3-nitrophenylsulfanyl group, and the dimethyl substitution
特性
CAS番号 |
61076-31-1 |
|---|---|
分子式 |
C10H12N2O2S |
分子量 |
224.28 g/mol |
IUPAC名 |
2,2-dimethyl-1-(3-nitrophenyl)sulfanylaziridine |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2)7-11(10)15-9-5-3-4-8(6-9)12(13)14/h3-6H,7H2,1-2H3 |
InChIキー |
WNMNZULUVWUTDV-UHFFFAOYSA-N |
正規SMILES |
CC1(CN1SC2=CC=CC(=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)
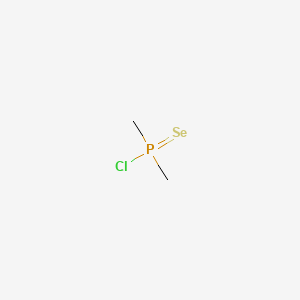
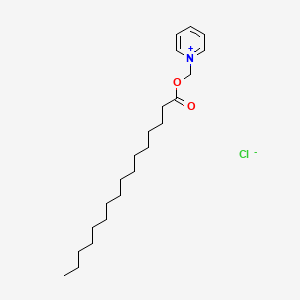
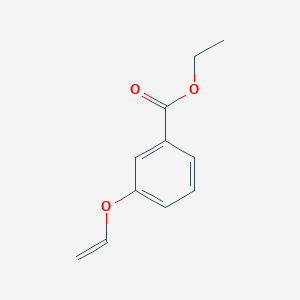
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
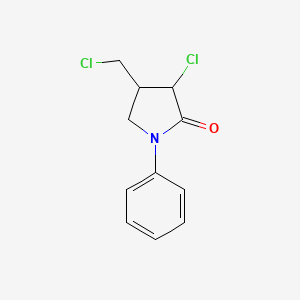
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
